Allyl-(2-methoxy-phenyl)-amine
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
15258-47-6 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-methoxy-N-prop-2-enylaniline |
InChI |
InChI=1S/C10H13NO/c1-3-8-11-9-6-4-5-7-10(9)12-2/h3-7,11H,1,8H2,2H3 |
InChI Key |
WOLSRQSRNULXLK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NCC=C |
Canonical SMILES |
COC1=CC=CC=C1NCC=C |
Synonyms |
ALLYL-(2-METHOXY-PHENYL)-AMINE |
Origin of Product |
United States |
Transition Metal Catalyzed Cyclization:palladium Catalysts Are Widely Used to Effect the Intramolecular Cyclization of N Allylanilines.nih.govthe Mechanism Often Involves an Oxidative Addition of an Aryl Halide if Present or a C H Activation Step, Followed by an Intramolecular Aminopalladation or Carbopalladation Across the Allyl Double Bond. Subsequent β Hydride Elimination or Reductive Elimination Steps then Generate the Final Heterocyclic Product and Regenerate the Active Catalyst. Depending on the Reaction Conditions and the Specific Catalytic Cycle, This Pathway Can Lead to the Formation of Five or Six Membered Rings. for Instance, Palladium Catalyzed Cyclization of N Allylanilines Can Yield Substituted Indoles a 5 Exo Trig Cyclization Or, Under Different Conditions, Quinoline Derivatives.researchgate.netmdpi.com
| Pathway | Typical Conditions | Key Intermediate | Primary Product Type |
|---|---|---|---|
| Aza-Claisen Rearrangement | Thermal (Heat) or Lewis Acid (e.g., BF₃·OEt₂) | Cyclic nih.govnih.gov-sigmatropic transition state | ortho-Allylated Aniline (B41778) |
| Palladium-Catalyzed Cyclization | Pd(OAc)₂, PdCl₂, or other Pd complexes; base; oxidant | π-Allyl palladium complex or organopalladium species | Indolines, Indoles, Quinolines |
Formation of Nitrogen-Containing Heterocycles
Allyl-(2-methoxy-phenyl)-amine can theoretically serve as a building block for the synthesis of substituted quinolines, a prominent class of nitrogen-containing heterocycles. One of the classic methods for quinoline synthesis is the Doebner-von Miller reaction, which involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions. wikipedia.orgnih.govslideshare.net
The general mechanism for the Doebner-von Miller reaction proceeds through several key steps:
Michael Addition: The aniline derivative, acting as a nucleophile, attacks the β-carbon of the α,β-unsaturated carbonyl compound. youtube.com
Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization.
Dehydration: The cyclized intermediate then dehydrates to form a dihydroquinoline.
Oxidation: Finally, the dihydroquinoline is oxidized to the aromatic quinoline product. youtube.com
While this compound is a suitable aniline substrate for this type of reaction, specific studies detailing its use in the Doebner-von Miller synthesis to produce the corresponding allyl- and methoxy-substituted quinolines are not extensively documented in readily available literature. The reaction would likely be catalyzed by Brønsted or Lewis acids, with an oxidizing agent required for the final aromatization step. wikipedia.org
Table 1: Plausible Doebner-von Miller Reaction with this compound The following table represents a hypothetical reaction based on the established Doebner-von Miller mechanism, as specific experimental data for this substrate is not available.
| Reactant A | Reactant B | Catalyst/Conditions | Plausible Product |
|---|---|---|---|
| This compound | Acrolein | H₂SO₄, Oxidizing Agent | 5-Allyl-8-methoxyquinoline |
Rearrangement Reactions (e.g., Aza-Claisen Rearrangements)
The nitrogen analogue of the Claisen rearrangement, known as the amino-Claisen or aza-Claisen rearrangement, is a significant reaction for N-allyl aryl amines. tsijournals.com This reaction involves a nih.govnih.gov-sigmatropic rearrangement where the allyl group migrates from the nitrogen atom to the ortho-position of the aromatic ring, forming a C-C bond. tsijournals.com The resulting 2-alkenylanilines are valuable intermediates for synthesizing other heterocyclic systems like indoles and quinolines. tsijournals.com
This rearrangement can be carried out under different conditions:
Thermal Rearrangement: The reaction can be induced by heating the N-allyl arylamine at high temperatures, typically between 200°C and 350°C. However, these harsh conditions can lead to side reactions, such as the cleavage of the allyl group. tsijournals.com
Acid-Catalyzed Rearrangement: The use of Brønsted or Lewis acids can significantly facilitate the rearrangement, allowing the reaction to proceed at lower temperatures and often with improved yields and reduced byproducts. tsijournals.com Common catalysts include zinc chloride (ZnCl₂) and boron trifluoride etherate (BF₃·OEt₂). tsijournals.com
For this compound, the amino-Claisen rearrangement would be expected to yield 2-allyl-6-methoxyaniline. The methoxy (B1213986) group at the ortho position directs the incoming allyl group to the other available ortho position (C6). Despite the established principles of this reaction, specific research detailing the conditions and outcomes for the amino-Claisen rearrangement of this compound is not widely reported.
Table 2: Potential Amino-Claisen Rearrangement of this compound The data in this table is illustrative of typical conditions for amino-Claisen rearrangements, as specific experimental results for this compound are not documented in the surveyed literature.
| Reactant | Conditions | Expected Product |
|---|---|---|
| This compound | Thermal (e.g., 250°C) | 2-Allyl-6-methoxyaniline |
| This compound | Lewis Acid (e.g., ZnCl₂) | 2-Allyl-6-methoxyaniline |
Chemical Reactivity and Transformation Studies of Allyl 2 Methoxy Phenyl Amine
Reactions at the Allylic Moiety
The allyl group is a versatile functional group that can participate in a variety of addition and transformation reactions. Its reactivity is central to the synthetic utility of Allyl-(2-methoxy-phenyl)-amine.
Hydroamination Reactions
Hydroamination involves the addition of an N-H bond across a carbon-carbon multiple bond. While intermolecular hydroamination of the allyl group in this compound with another amine is not extensively documented, analogous rhodium-catalyzed asymmetric hydroamination of allylamines has been reported. nih.gov This type of reaction can lead to the formation of valuable enantioenriched 1,2-diamines. nih.gov The process typically requires a metal catalyst to overcome the high activation energy barrier for the reaction between the electron-rich alkene and the amine nucleophile. nih.gov Catalytic systems based on late transition metals are often employed to facilitate this transformation. nih.gov
The general scheme for a catalyzed intermolecular hydroamination of an allyl amine is as follows:
Catalyst: Typically a transition metal complex (e.g., Rhodium-based). nih.gov
Nucleophile: A primary or secondary amine.
Product: A 1,2-diamine derivative.
Olefin Metathesis Reactions
Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. wikipedia.org The allyl group of this compound can undergo cross-metathesis with other olefins to generate more complex substituted alkenes. This reaction is typically catalyzed by ruthenium-based complexes, such as Grubbs catalysts, which are known for their high activity and tolerance to various functional groups, including amines. nih.gov
The reaction involves the redistribution of alkene fragments through the intermediacy of a metal-carbene species and a metallacyclobutane intermediate. wikipedia.orgbeilstein-journals.org The versatility of this reaction allows for the connection of two different molecules via a new double bond. nih.gov
Table 1: Representative Olefin Cross-Metathesis Reaction
| Reactant 1 | Reactant 2 | Catalyst | Product | Byproduct |
| This compound | R-CH=CH₂ | Grubbs Catalyst | (2-methoxy-phenyl)-amino-CH₂-CH=CH-R | Ethylene |
Note: This table represents a generalized cross-metathesis reaction. Specific yields and stereoselectivity would depend on the nature of 'R' and the precise reaction conditions.
Cycloaddition Reactions Involving the Allyl Group
The double bond of the allyl group can act as a dipolarophile or a dienophile in cycloaddition reactions, leading to the formation of cyclic structures. A prominent example is the [3+2] cycloaddition, which involves a 3-atom, 4-pi electron dipole reacting with the 2-pi electrons of the alkene. uchicago.edulibretexts.org This method is highly effective for constructing five-membered rings.
Another important transformation is the intramolecular Diels-Alder reaction. If this compound is modified to contain a diene, an intramolecular [4+2] cycloaddition can occur. For instance, studies on N-allyl-N-(2-furylmethyl)amides, which are structurally analogous, show that they undergo intramolecular Diels-Alder reactions to form complex polycyclic structures. researchgate.net This reaction typically proceeds via an exo-transition state to yield a stable cycloadduct. researchgate.net
Stereoselective Transformations of the Allylic Unit
The allylic moiety can be subjected to various stereoselective transformations to introduce chirality into the molecule. Asymmetric allylic substitution, catalyzed by transition metals like molybdenum, iridium, or palladium, is a powerful method for this purpose. acs.orguni-koeln.de These reactions involve the substitution of a leaving group at the allylic position with a nucleophile, with the stereochemical outcome controlled by a chiral ligand attached to the metal catalyst. uni-koeln.de
For example, molybdenum-catalyzed asymmetric allylic alkylation has been shown to be effective in creating highly enantioenriched products, including those with all-carbon quaternary stereocenters. acs.org While specific applications to this compound are not detailed in the literature, the principles are broadly applicable to allylic systems. nih.gov These transformations are crucial in the synthesis of complex natural products and chiral building blocks. nih.gov
Reactions at the Amine Nitrogen
The secondary amine nitrogen in this compound is nucleophilic and can readily react with electrophiles.
Acylation and Sulfonylation Reactions
Acylation of the secondary amine nitrogen with acyl halides or anhydrides leads to the formation of N-allyl-N-(2-methoxyphenyl)amides. This is a standard transformation for secondary amines. A patent describing the acylation of the closely related N,N-diallylaniline with carboxylic acid halides in the presence of a palladium or copper catalyst demonstrates the feasibility of this reaction. google.com Similarly, general organic synthesis procedures include the acetylation of o-anisidine (B45086). suniv.ac.in
Sulfonylation, the reaction with sulfonyl chlorides, yields the corresponding sulfonamides. This reaction is analogous to acylation and is a common method for protecting or functionalizing amines.
Table 2: Acylation and Sulfonylation of this compound
| Reaction Type | Electrophile | Reagent/Catalyst | Product |
| Acylation | Acetyl chloride (CH₃COCl) | Base (e.g., Pyridine) | N-acetyl-N-allyl-2-methoxyaniline |
| Acylation | Benzoyl chloride (C₆H₅COCl) | Schotten-Baumann conditions | N-benzoyl-N-allyl-2-methoxyaniline |
| Sulfonylation | p-Toluenesulfonyl chloride | Base (e.g., Pyridine) | N-allyl-N-(p-tosyl)-2-methoxyaniline |
These reactions are fundamental in modifying the electronic and steric properties of the amine and are often used as steps in more complex synthetic sequences.
N-Functionalization for Derivative Synthesis
The secondary amine functionality in this compound serves as a primary site for nucleophilic reactions, allowing for the straightforward synthesis of a wide array of derivatives through N-functionalization. Common transformations include N-acylation and N-alkylation, which are key steps in modifying the compound's electronic and steric properties for further synthetic applications.
N-acylation is typically achieved by reacting the amine with acylating agents such as acid chlorides or anhydrides. These reactions are often performed in the presence of a base to neutralize the acidic byproduct. The resulting N-acyl derivatives are important intermediates; for instance, the amide functionality can alter the electronic nature of the nitrogen substituent and participate in further cyclization reactions. researchgate.net Similarly, N-alkylation can be accomplished using various alkyl halides or through reductive amination. Catalytic methods, employing transition metals or solid acid catalysts, have been developed to achieve selective mono-alkylation of anilines, which is crucial for avoiding the formation of undesired quaternary ammonium (B1175870) salts. nih.gov The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the N-alkylation process. nih.gov
| Reaction Type | Reagent Class | General Product | Potential Application |
|---|---|---|---|
| N-Acylation | Acid Chlorides (R-COCl), Anhydrides ((RCO)₂O) | N-Allyl-N-(2-methoxyphenyl)amide | Intermediate for heterocycle synthesis, modification of electronic properties. |
| N-Alkylation | Alkyl Halides (R-X) | Tertiary Amine | Synthesis of complex amines, precursor for rearrangement reactions. |
| N-Sulfonylation | Sulfonyl Chlorides (R-SO₂Cl) | N-Allyl-N-(2-methoxyphenyl)sulfonamide | Introduction of a robust protecting group, synthesis of bioactive compounds. |
Amine-Initiated Cascade Reactions
The unique combination of a nucleophilic amine and a reactive allyl group within the same molecule allows this compound to participate in powerful cascade reactions. These sequences, often catalyzed by transition metals like palladium, enable the rapid construction of complex polycyclic systems from simple starting materials in a single pot. umich.eduresearchgate.net
A common cascade strategy involves an initial amine-involved transformation followed by one or more subsequent reactions. For example, a palladium-catalyzed process can initiate with the formation of a π-allyl palladium intermediate, which can then be attacked by the tethered amine (aminocyclization) and coupled with another reactant, such as an aryl halide or an alkene, in the same pot. umich.edunih.gov Such sequences can generate multiple new bonds and stereocenters in a highly efficient manner. Another example involves the benzylation/cyclization cascade of N-allyl anilines with methyl arenes, catalyzed by manganese, to produce benzylated indolines. organic-chemistry.org The specific outcome of these cascade reactions is highly dependent on the catalyst system, ligands, and the substitution pattern of the reactants. suniv.ac.in
| Catalyst System | Reaction Type | Potential Product Class | Reference Reaction |
|---|---|---|---|
| Palladium(0) / Ligand | Aminocyclization / Heck Coupling | Polycyclic Nitrogen Heterocycles | Reaction of allylanilines with dihalobenzenes. umich.edu |
| Manganese(II) / Peroxide | Radical Benzylation / Cyclization | Benzylated Indolines | Reaction of N-allyl anilines with methyl arenes. organic-chemistry.org |
| Palladium(II) / Oxidant | Oxidative Cascade Cyclization | Fused Heterocyclic Rings | Intramolecular cyclization of N-allylanilines. nih.gov |
Electrophilic Aromatic Substitution on the Methoxy-Phenyl Ring
The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two powerful electron-donating groups: the methoxy (B1213986) (-OCH₃) group and the N-allylamino (-NH-allyl) group.
Regioselectivity Investigations
Both the methoxy and amino groups are strong ortho, para-directors in EAS reactions. This directing effect arises from their ability to donate electron density to the aromatic ring via resonance, which stabilizes the positive charge in the cationic Wheland intermediate formed during the electrophilic attack. The stabilization is most effective when the electrophile adds to the positions ortho or para to these substituents.
In this compound, the substituents are ortho to each other.
The methoxy group directs incoming electrophiles to its ortho position (C6) and its para position (C4).
The N-allylamino group directs to its ortho position (C3) and its para position (C5).
Therefore, the positions C3, C4, C5, and C6 are all electronically activated. The final regiochemical outcome of an EAS reaction will be a result of the combined directing effects of both groups, as well as steric considerations. The position para to the stronger activating group (the amino group), C5, is expected to be highly reactive. The C3 position, being ortho to the amino group, is also highly activated but may experience some steric hindrance from the adjacent methoxy group. Similarly, the C6 position, ortho to the methoxy group, may be sterically hindered by the adjacent N-allylamino group. The C4 position is para to the methoxy group and meta to the amino group, making it another likely site of substitution. The precise ratio of isomers depends heavily on the specific electrophile and reaction conditions used. nih.govresearchgate.net
| Position | Relation to -NH-allyl | Relation to -OCH₃ | Predicted Reactivity | Controlling Factors |
|---|---|---|---|---|
| C3 | ortho | meta | High | Strong electronic activation, potential steric hindrance. |
| C4 | meta | para | High | Strong electronic activation. |
| C5 | para | meta | Very High | Strongest electronic activation from the powerful amino group. |
| C6 | meta | ortho | High | Strong electronic activation, potential steric hindrance. |
Influence of Methoxy and Amine Substituents on Reactivity
Both the methoxy and N-allylamino groups are strongly activating substituents, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. They achieve this by donating electron density to the ring, making it more nucleophilic and better able to attack an incoming electrophile.
Methoxy Group (-OCH₃): Donates electrons through a strong +R (resonance) effect by virtue of the oxygen's lone pairs, which outweighs its -I (inductive) effect from oxygen's electronegativity.
N-Allylamino Group (-NH-allyl): The nitrogen atom's lone pair provides a very powerful +R effect, making it one of the strongest activating groups.
The presence of two such groups on the same ring results in a highly electron-rich aromatic system that can undergo EAS reactions under very mild conditions. For example, bromination of highly activated aryls can often be achieved with reagents like N-bromosuccinimide (NBS) without the need for a strong Lewis acid catalyst. organic-chemistry.orgnih.gov The combined activating effect is synergistic, leading to reactivity that is orders of magnitude greater than that of benzene.
Intramolecular Cyclization Reactions Involving Multiple Functional Groups
The proximate arrangement of the allyl group, the amine, and the activated aromatic ring in this compound provides a perfect scaffold for intramolecular cyclization reactions, leading to the formation of valuable heterocyclic structures such as indoles and quinolines. chim.itresearchgate.net
Mechanistic Pathways of Cyclization
Two primary mechanistic pathways dominate the intramolecular cyclization of this compound: pericyclic rearrangements and transition-metal-catalyzed cyclizations.
Advanced Spectroscopic and Structural Elucidation of Allyl 2 Methoxy Phenyl Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is a cornerstone for the structural determination of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) techniques allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, providing insights into the connectivity and spatial relationships of atoms within Allyl-(2-methoxy-phenyl)-amine.
1D and 2D NMR Techniques for Structural Assignment
The structural assignment of this compound relies on a suite of NMR experiments. The ¹H NMR spectrum provides information on the chemical environment and multiplicity of protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms.
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic, vinylic, allylic, methoxy (B1213986), and amine protons. The four protons on the benzene (B151609) ring will appear as a complex multiplet system due to their distinct chemical environments. The allyl group will present a characteristic pattern: a downfield multiplet for the internal vinyl proton (CH=), two signals for the terminal vinyl protons (=CH₂), and a doublet for the allylic methylene (B1212753) protons (-CH₂-N). The methoxy group will appear as a sharp singlet, and the N-H proton will likely be a broad singlet.
¹³C NMR: The ¹³C NMR spectrum would display ten distinct signals corresponding to each carbon atom in the molecule. The chemical shifts would be characteristic of aromatic carbons (four signals), vinylic carbons (two signals), an allylic carbon, a methoxy carbon, and two aromatic carbons bonded to the nitrogen and oxygen atoms, which would be shifted further downfield.
2D NMR: To resolve ambiguities and confirm assignments, 2D NMR experiments are indispensable. wikipedia.org
COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H coupling correlations, which would confirm the connectivity within the allyl group and the coupling patterns of the aromatic protons. wikipedia.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of each carbon atom that has attached protons. wikipedia.org
Predicted NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Justification |
|---|---|---|---|
| Ar-H (4 protons) | 6.6 - 7.2 | m | Protons on the substituted benzene ring. |
| =CH- (vinyl) | 5.8 - 6.0 | m | Internal proton of the allyl group, coupled to both =CH₂ and -CH₂-N protons. |
| =CH₂ (vinyl) | 5.0 - 5.3 | m | Terminal protons of the allyl group. |
| N-CH₂- (allyl) | 3.8 - 4.0 | d | Allylic protons adjacent to the nitrogen atom. |
| O-CH₃ (methoxy) | 3.8 - 3.9 | s | Protons of the methoxy group. |
| N-H (amine) | 4.0 - 5.0 | br s | Amine proton, often broad due to exchange. |
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
|---|---|---|
| Ar-C-N | 145 - 150 | Aromatic carbon bonded to nitrogen. |
| Ar-C-O | 147 - 152 | Aromatic carbon bonded to the methoxy group. |
| =CH- (vinyl) | 134 - 136 | Internal carbon of the allyl group. |
| Ar-CH | 110 - 122 | Aromatic carbons bonded to hydrogen. |
| =CH₂ (vinyl) | 115 - 118 | Terminal carbon of the allyl group. |
| O-CH₃ (methoxy) | 55 - 56 | Methoxy carbon. |
| N-CH₂- (allyl) | 46 - 49 | Allylic carbon adjacent to nitrogen. |
Dynamic NMR Studies for Conformational Analysis
The N-allyl group and the methoxy group can exhibit restricted rotation, leading to the existence of different conformers. Dynamic NMR spectroscopy is a powerful tool for investigating such conformational changes. mdpi.com By recording NMR spectra at various temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, where the interconversion between conformers is slow on the NMR timescale, separate signals for each conformer might be observed. As the temperature increases, the rate of interconversion increases, causing the signals to broaden and eventually coalesce into a single, averaged signal. Analysis of these line-shape changes can provide quantitative information about the energy barriers to rotation and the relative populations of the conformers. mdpi.com
Mass Spectrometry (MS) Fragmentation Studies
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry for Elemental Composition
High-resolution mass spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy. nih.gov This allows for the determination of the elemental formula of the parent ion of this compound (C₁₀H₁₃NO). The exact mass can be calculated and compared with the experimentally measured value to confirm the elemental composition, which is a critical step in structure elucidation. nih.gov
| Element | Count | Atomic Mass | Total Mass |
|---|---|---|---|
| Carbon (C) | 10 | 12.00000 | 120.00000 |
| Hydrogen (H) | 13 | 1.00783 | 13.10179 |
| Nitrogen (N) | 1 | 14.00307 | 14.00307 |
| Oxygen (O) | 1 | 15.99491 | 15.99491 |
| Calculated Monoisotopic Mass | 163.09971 |
Tandem Mass Spectrometry for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion, [M+H]⁺) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions are then mass-analyzed, providing a fragmentation spectrum. The fragmentation pattern is highly dependent on the molecular structure. For this compound, several key fragmentation pathways can be predicted:
Loss of the allyl group: A common fragmentation for N-allyl compounds is the cleavage of the N-C bond, resulting in the loss of an allyl radical (•C₃H₅) and the formation of a stable aminophenyl cation.
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom within the allyl group can occur.
Loss of a methyl radical: The methoxy group can fragment through the loss of a methyl radical (•CH₃), followed by the loss of carbon monoxide (CO).
Rearrangements: Complex rearrangements can also occur, leading to characteristic fragment ions that can help in structural confirmation. chemrxiv.org
| Predicted m/z | Proposed Fragment Structure/Loss | Fragmentation Pathway |
|---|---|---|
| 164.1070 | [M+H]⁺ | Protonated molecular ion |
| 148.0757 | [M+H - CH₄]⁺ | Loss of methane (B114726) from methoxy and amine groups |
| 122.0964 | [M+H - C₃H₅]⁺ | Loss of the allyl radical |
| 108.0808 | [C₇H₁₀N]⁺ | Loss of CO from the m/z 136 fragment |
| 94.0651 | [C₆H₈N]⁺ | Further fragmentation of the aromatic ring |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending vibrations of different functional groups.
For this compound, the key functional groups that would give rise to characteristic bands include:
N-H group: A distinct stretching vibration in the region of 3300-3500 cm⁻¹. Secondary amines typically show one band in this region. wpmucdn.com
Aromatic Ring: C-H stretching vibrations appear above 3000 cm⁻¹, and C=C stretching vibrations occur in the 1450-1600 cm⁻¹ region.
Allyl Group: The =C-H stretching of the vinyl group is observed above 3000 cm⁻¹, and the C=C double bond stretch appears around 1640 cm⁻¹.
Methoxy Group: The C-O stretching of the aryl ether is typically strong and found in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.
C-N Bond: The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range.
While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making it particularly useful for analyzing the symmetric vibrations of the C=C bonds in the allyl and aromatic moieties.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| N-H | Stretch | 3300 - 3500 | Medium | Weak |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak | Strong |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium | Medium |
| Allyl C=C | Stretch | ~1640 | Medium-Weak | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Strong-Medium | Strong |
| C-N | Stretch | 1250 - 1350 | Medium | Medium-Weak |
| Aryl C-O-C | Asymmetric Stretch | 1200 - 1275 | Strong | Medium |
Characterization of Functional Group Modes
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by detecting their characteristic vibrational frequencies. ksu.edu.saedinst.com For this compound, the spectrum is expected to be a composite of vibrations from the secondary aromatic amine, the methoxy-substituted benzene ring, and the allyl group.
The key vibrational modes anticipated for this molecule are detailed below. The secondary amine (N-H) stretch is a particularly diagnostic feature, expected to appear as a single, weak-to-moderate, sharp band. orgchemboulder.com This contrasts with primary amines, which show two bands in this region. orgchemboulder.com The aromatic C-N stretching vibration is typically stronger and at a higher wavenumber than its aliphatic counterpart. orgchemboulder.com The allyl group is characterized by its C=C stretch and the various C-H vibrations associated with both sp² and sp³ hybridized carbons. The methoxy group attached to the aromatic ring will exhibit a strong C-O stretching band.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Secondary Aromatic Amine (Ar-NH-R) | N-H Stretch | 3350 - 3310 | Weak to Medium, Sharp |
| N-H Wag | 910 - 665 | Strong, Broad | |
| Aromatic Amine | C-N Stretch | 1335 - 1250 | Strong |
| Allyl Group (-CH₂-CH=CH₂) | =C-H Stretch | 3100 - 3010 | Medium |
| C=C Stretch | 1680 - 1640 | Medium, Sharp | |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak |
| C=C Stretch (in-ring) | 1600 - 1450 (multiple bands) | Medium to Strong | |
| Aryl Ether (Ar-O-CH₃) | Asymmetric C-O-C Stretch | 1275 - 1200 | Strong |
| Symmetric C-O-C Stretch | 1075 - 1020 | Medium |
Hydrogen Bonding Network Analysis
This compound possesses functional groups capable of participating in hydrogen bonding, which significantly influences its physical properties and molecular packing in the solid state. The secondary amine group (-NH-) is the primary hydrogen bond donor. The nitrogen atom itself, with its lone pair of electrons, and the oxygen atom of the methoxy group can both act as hydrogen bond acceptors. nih.govdemokritos.gr
In the solid state or in concentrated solutions, intermolecular hydrogen bonds of the N-H···N or N-H···O type are expected to form. demokritos.gr The N-H···O interaction, where the methoxy oxygen of one molecule accepts a proton from the amine group of a neighboring molecule, is a likely scenario. Such interactions can lead to the formation of supramolecular chains or dimers. researchgate.net Intramolecular hydrogen bonding between the N-H group and the ortho-positioned methoxy oxygen (N-H···O-CH₃) is also possible, which could influence the molecule's preferred conformation by forming a five-membered ring structure. The presence and strength of these hydrogen bonds can be inferred from shifts in the N-H stretching frequency in the infrared spectrum, typically a shift to a lower wavenumber (red shift) upon bonding.
Electronic Absorption and Fluorescence Spectroscopy
The electronic absorption spectrum of this compound is expected to be dominated by π → π* transitions within the substituted benzene ring. The aniline (B41778) and methoxy functional groups act as auxochromes, modifying the absorption profile of the benzene chromophore. Both the -NH-allyl and -OCH₃ groups are electron-donating, which typically causes a bathochromic (red) shift of the absorption bands to longer wavelengths and an increase in their intensity (hyperchromic effect) compared to unsubstituted benzene.
For substituted anilines and anisoles, two main absorption bands are typically observed:
An intense band around 230-250 nm, corresponding to the primary aromatic band (E₂ band).
A weaker, longer-wavelength band between 280-300 nm, corresponding to the secondary aromatic band (B band).
The exact positions (λmax) and molar absorptivities (ε) are sensitive to the solvent environment. semanticscholar.org Polar solvents can interact with the lone pairs on the nitrogen and oxygen atoms, further influencing the energy of the electronic transitions.
| Transition Type | Expected λmax Range (nm) | Origin | Notes |
|---|---|---|---|
| π → π* (E₂ Band) | 230 - 250 | Primary aromatic absorption | High intensity (high ε) |
| π → π* (B Band) | 280 - 300 | Secondary aromatic absorption | Lower intensity (low ε), shows vibrational fine structure in non-polar solvents. |
Aromatic amines, including substituted anilines, are often fluorescent. mdpi.com Upon excitation into their absorption bands, they can relax to the ground state by emitting a photon. The fluorescence emission spectrum is typically a mirror image of the longest-wavelength absorption band and occurs at a longer wavelength (a lower energy), a phenomenon known as the Stokes shift.
The fluorescence of this compound can be "quenched" (diminished) by various molecular interactions. nih.gov Fluorescence quenching studies provide insight into the excited-state dynamics of the molecule. acs.orgoup.com Quenching can occur through several mechanisms, including collisional (dynamic) quenching and static quenching (formation of a non-fluorescent ground-state complex). acs.org Common quenchers for aromatic amines include electron-deficient molecules like chlorinated alkanes or other species that can participate in photoinduced electron transfer (PET). oup.com The efficiency of quenching is often analyzed using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher. acs.org
X-ray Crystallography for Solid-State Structural Determination
While a specific crystal structure for this compound has not been reported in the accessible literature, X-ray crystallography would provide definitive information on its three-dimensional structure and intermolecular interactions in the solid state.
Based on related structures, several conformational features can be predicted. The geometry around the amine nitrogen is expected to be trigonal pyramidal. The orientation of the allyl and 2-methoxyphenyl substituents relative to each other will be determined by a balance of steric hindrance and electronic effects, including potential intramolecular hydrogen bonding as discussed in section 4.3.2. The dihedral angle between the plane of the phenyl ring and the C-N-C plane of the amine linkage is a key conformational parameter.
In the crystal lattice, molecules would likely be arranged to maximize favorable intermolecular forces. As discussed in section 4.3.2, hydrogen bonding involving the amine and methoxy groups would be a primary organizing force, potentially leading to the formation of well-defined chains or sheets. researchgate.net These structures would be further stabilized by weaker van der Waals forces and potential π-π stacking interactions between the aromatic rings of adjacent molecules.
Intermolecular Interactions in the Crystalline State
The stability and packing of molecules in a crystalline solid are governed by a network of intermolecular interactions. In the case of derivatives of this compound, the arrangement of molecules in the crystal lattice is dictated by a combination of hydrogen bonds, C—H⋯π interactions, and π–π stacking forces. A notable example is the derivative 4-[(4-allyl-2-methoxyphenoxy)methyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole, which incorporates the core allyl-2-methoxyphenyl moiety. researchgate.net
Analysis of the crystal structure of this derivative reveals that C—H⋯O hydrogen bonds contribute to the formation of layers in the (100) plane. These layers are further interconnected into a three-dimensional network through a combination of C—H⋯π(ring) interactions and π–π stacking interactions. researchgate.net The π–π stacking is observed between parallel phenyl rings, with a centroid-to-centroid distance of 3.7318 (10) Å. researchgate.net
Computational chemistry, specifically Density Functional Theory (DFT) at the B3LYP/6–311G(d,p) level, has been employed to further elucidate the energetics of these interactions. The energy of the C—H⋯O hydrogen bond, for instance, has been calculated to be 47.1 kJ mol⁻¹. researchgate.net
The interplay of these varied intermolecular forces dictates the precise three-dimensional architecture of the crystal, influencing its physical properties. The following table summarizes the key intermolecular interactions observed in the crystalline state of the studied derivative.
| Interaction Type | Description | Key Parameters |
| C—H⋯O Hydrogen Bonds | Connects molecules to form layers in the (100) plane. | Calculated energy: 47.1 kJ mol⁻¹ |
| C—H⋯π Interactions | Links the hydrogen-bonded layers into a 3D network. | Involves hydrogen atoms and aromatic rings. |
| π–π Stacking | Occurs between parallel phenyl rings of adjacent molecules. | Centroid-to-centroid distance: 3.7318 (10) Å |
| H⋯H Contacts | Represents a significant portion of the intermolecular interactions. | 48.7% contribution to Hirshfeld surface. |
| C⋯H/H⋯C Contacts | Another major contributor to the overall crystal packing. | 23.3% contribution to Hirshfeld surface. |
Computational and Theoretical Chemistry Studies of Allyl 2 Methoxy Phenyl Amine
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to elucidating the electronic behavior of a molecule. Methods such as Density Functional Theory (DFT) are employed to determine properties governed by the distribution of electrons, including chemical reactivity and spectroscopic characteristics. For Allyl-(2-methoxy-phenyl)-amine, these calculations reveal how the interplay between the allyl, amine, and methoxy-phenyl groups dictates its electronic landscape.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species.
The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. Conversely, the LUMO is the lowest energy orbital devoid of electrons and relates to the molecule's ability to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-phenyl-amine moiety, particularly the nitrogen atom and the aromatic ring. The LUMO would likely be distributed across the allyl group and the aromatic system. A computational study on a related, more complex molecule containing a 4-allyl-2-methoxyphenoxy group, optimized at the B3LYP/6-311G(d,p) level, was used to determine its HOMO-LUMO energy gap, illustrating the type of data obtained from such an analysis. nih.govresearchgate.net A precise calculation for this compound would provide the specific energy values and visualizations of these orbitals, pinpointing the most probable sites for electrophilic and nucleophilic attack.
Table 1: Illustrative Frontier Molecular Orbital Parameters (Note: The following data is hypothetical and serves to illustrate the typical output of an FMO analysis for a molecule like this compound.)
| Parameter | Energy (eV) | Description |
| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.95 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.90 | Indicator of chemical stability and reactivity |
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., bonds and lone pairs). This method allows for the quantitative analysis of electron delocalization and hyperconjugative interactions, which are crucial for understanding molecular stability.
The analysis involves examining the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonding or Rydberg orbitals). The strength of these interactions is quantified by the second-order perturbation theory energy of stabilization, E(2). A larger E(2) value indicates a more significant interaction and greater stabilization of the molecule.
In this compound, key interactions would include:
Delocalization of the nitrogen lone pair (nN) into the antibonding orbitals of the adjacent C-C bonds of the phenyl ring (πC-C) and the C-N bond of the allyl group (σC-N).
Hyperconjugation between the π orbitals of the phenyl ring and the allyl group's C=C double bond.
Interactions involving the oxygen lone pairs of the methoxy (B1213986) group and the aromatic system.
Table 2: Illustrative NBO Analysis - Key Stabilization Energies (E(2)) (Note: This table presents hypothetical E(2) values for significant donor-acceptor interactions to demonstrate the typical findings for this compound.)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (N) | π* (Carom-Carom) | 25.5 | Lone pair delocalization into the aromatic ring |
| π (C=C)allyl | σ* (Callyl-N) | 5.2 | π-bond hyperconjugation |
| π (Carom-Carom) | π* (C=C)allyl | 3.8 | Conjugation between ring and allyl group |
| LP (O) | σ* (Carom-O) | 4.5 | Oxygen lone pair interaction |
The distribution of electron density within a molecule is fundamental to its physical properties and chemical reactivity. Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge landscape on the molecule's van der Waals surface. These maps are invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
On an MEP map, regions of negative electrostatic potential, typically colored red or yellow, indicate an excess of electron density and are susceptible to electrophilic attack. Regions of positive potential, colored blue, indicate a deficiency of electrons and are prone to nucleophilic attack. Green areas represent neutral potential.
For this compound, the MEP map would be expected to show:
Negative Potential: Concentrated around the nitrogen atom of the amine and the oxygen atom of the methoxy group due to their lone pairs of electrons. The π-system of the C=C double bond in the allyl group would also exhibit negative potential.
Positive Potential: Located on the hydrogen atoms, particularly the amine hydrogen (N-H), making it a potential hydrogen bond donor.
This visual information, combined with a quantitative analysis of atomic charges (e.g., Mulliken or Natural Population Analysis charges), provides a comprehensive picture of the molecule's polarity and its likely sites of intermolecular interaction.
Applications of Allyl 2 Methoxy Phenyl Amine in Organic Synthesis and Catalysis
Role as a Synthetic Intermediate
The strategic placement of functional groups in Allyl-(2-methoxy-phenyl)-amine makes it a key starting material for the construction of various organic scaffolds, particularly heterocyclic systems.
This compound serves as a direct precursor for the synthesis of various advanced organic molecules, most notably quinazoline derivatives. Quinazolines are a class of heterocyclic compounds with a wide range of biological activities, making them important targets in medicinal chemistry.
One key application involves the reaction of N-allyl-2-methoxyaniline with carbon monoxide and an aryl iodide in the presence of a palladium catalyst. This process, known as carbonylative cyclization, leads to the formation of 2,3-disubstituted quinazolin-4(3H)-ones. The reaction proceeds through a cascade of steps including oxidative addition of the aryl iodide to the palladium(0) catalyst, insertion of carbon monoxide, and subsequent intramolecular cyclization involving the amino and allyl groups of the N-allyl-2-methoxyaniline.
Another synthetic route involves the reaction of N-allyl-2-methoxyaniline with isothiocyanates to form thiourea derivatives. These intermediates can then undergo cyclization to afford quinazoline-2-thiones. These compounds can be further functionalized to generate a library of quinazoline-based molecules for biological screening.
A significant application of this compound is in the synthesis of intermediates for pharmaceutically active compounds. For instance, it is a documented intermediate in the preparation of a specific CRF (corticotropin-releasing factor) antagonist, highlighting its role in the development of potential therapeutics.
The utility of this compound extends to its role as a versatile building block in multi-step synthetic sequences. The presence of multiple reactive sites allows for sequential functionalization, enabling the construction of complex molecular architectures.
The allyl group can participate in a variety of transformations, including palladium-catalyzed reactions. For example, the intramolecular cyclization of N-allyl-2-aminophenols, a related class of compounds, can be switched between an alkoxyacyloxylation and a Diels-Alder reaction by tuning the palladium catalyst and oxidant. This demonstrates the potential for complex transformations involving the allyl group of this compound.
Furthermore, the aromatic ring of this compound is amenable to electrophilic substitution reactions, allowing for the introduction of additional functional groups. The methoxy (B1213986) group directs substitution to the ortho and para positions, providing regiochemical control.
The amine functionality can be acylated or sulfonylated to introduce various substituents, which can in turn influence the reactivity of the molecule in subsequent steps. This modularity makes this compound a valuable component in combinatorial chemistry and the synthesis of compound libraries.
| Precursor | Reagent(s) | Product Class | Catalyst/Conditions |
| This compound | Carbon Monoxide, Aryl Iodide | Quinazolin-4(3H)-ones | Palladium Catalyst |
| This compound | Isothiocyanate | Quinazoline-2-thiones | Base-catalyzed cyclization |
| This compound | N/A | CRF Antagonist Intermediate | Multistep synthesis |
Utilization as a Ligand in Metal-Catalyzed Reactions
The nitrogen and the allyl group's π-system in this compound present potential coordination sites for metal centers, suggesting its utility as a ligand in transition metal catalysis. While specific research on ligands derived directly from this compound is not extensively documented, the principles of ligand design and the behavior of analogous N-allyl aniline (B41778) systems provide a strong basis for its potential applications.
The design of ligands based on N-allyl-2-methoxyaniline would likely involve the introduction of additional donor atoms to create a chelating effect, which enhances the stability and catalytic activity of the resulting metal complex. Common strategies include the introduction of phosphine (B1218219), amine, or heterocyclic groups.
For example, a potential synthetic route to a bidentate P,N-ligand could involve the ortho-lithiation of the aromatic ring followed by quenching with a chlorophosphine. Alternatively, functionalization of the nitrogen atom with a coordinating group, such as a pyridyl or imidazolyl moiety, could yield N,N'-bidentate ligands. The methoxy group's electronic and steric influence would play a crucial role in the coordination properties of such ligands.
The synthesis of these ligands would require careful control of reaction conditions to avoid undesired side reactions involving the reactive allyl group. Protection-deprotection strategies might be necessary to achieve the desired ligand architecture.
Chiral ligands derived from N-allyl-2-methoxyaniline could find applications in asymmetric catalysis, where the creation of a chiral environment around the metal center is crucial for enantioselective transformations. The introduction of chirality could be achieved by using a chiral backbone or by incorporating chiral substituents.
Given the structural similarities to other successful ligands in asymmetric catalysis, ligands based on N-allyl-2-methoxyaniline could potentially be effective in a range of reactions, including:
Asymmetric Hydrogenation: The ability to form stable complexes with rhodium or iridium could allow for the enantioselective hydrogenation of prochiral olefins.
Asymmetric Allylic Alkylation: Palladium complexes of chiral N-allyl-2-methoxyaniline-based ligands could be employed in the asymmetric allylic alkylation of various nucleophiles.
Asymmetric C-H Functionalization: The directing group ability of the amine functionality, combined with a chiral ligand scaffold, could enable enantioselective C-H activation and functionalization reactions.
The electronic properties of the methoxy group could influence the enantioselectivity of these reactions by modulating the electronic nature of the metal center.
| Potential Reaction | Metal | Potential Ligand Type |
| Asymmetric Hydrogenation | Rhodium, Iridium | Chiral P,N- or N,N'-ligand |
| Asymmetric Allylic Alkylation | Palladium | Chiral P,N- or N,N'-ligand |
| Asymmetric C-H Functionalization | Rhodium, Palladium | Chiral directing ligand |
The coordination of N-allyl-2-methoxyaniline-based ligands to metal centers can occur through various modes, depending on the nature of the metal, the other ligands present, and the reaction conditions. The nitrogen atom can act as a simple σ-donor. The allyl group can coordinate in either a η¹ (sigma-bound) or η³ (pi-allyl) fashion.
In the context of catalysis, the η³-coordination of the allyl group is particularly important in reactions such as allylic substitution. The interconversion between η¹ and η³ coordination modes is a key step in the catalytic cycle of many palladium-catalyzed reactions.
The methoxy group, while not typically a primary coordination site, can influence the coordination geometry and electronic properties of the metal center through steric and electronic effects. In some cases, weak interactions between the oxygen atom of the methoxy group and the metal center could be possible, leading to a hemilabile ligand behavior that can be beneficial for catalytic activity.
Computational studies, such as Density Functional Theory (DFT) calculations, would be valuable in elucidating the preferred coordination modes and the electronic structure of metal complexes bearing N-allyl-2-methoxyaniline-based ligands. Such studies could provide insights into the reaction mechanisms and help in the rational design of more efficient catalysts.
Employment as an Organocatalyst
Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. Chiral amines, in particular, are a cornerstone of this field, capable of activating substrates through the formation of nucleophilic enamines or electrophilic iminium ions. The secondary amine moiety within this compound provides a structural basis for its potential employment as an organocatalyst.
Catalytic Activity in Specific Organic Transformations
While specific studies detailing the use of this compound as a primary organocatalyst are not extensively documented, its structure is analogous to amines used in various asymmetric transformations. Secondary amines are well-established catalysts for reactions proceeding via enamine activation nih.gov. These include aldol (B89426) reactions, Michael additions, and Mannich reactions. The catalytic potential of this compound would stem from its ability to react with carbonyl compounds (aldehydes and ketones) to form a transient, more nucleophilic enamine intermediate nih.gov.
The electronic properties of the 2-methoxy-phenyl group could influence the catalytic activity. The electron-donating nature of the methoxy group may modulate the nucleophilicity and stability of the enamine intermediate, thereby affecting reaction rates and stereoselectivity. However, without direct experimental data, its efficacy in specific transformations remains a subject for future investigation.
Mechanistic Studies of Organocatalytic Cycles
The generally accepted mechanism for secondary amine-catalyzed reactions involves a catalytic cycle initiated by the condensation of the amine catalyst with a carbonyl substrate to form a carbinolamine, which then dehydrates to generate an enamine nih.govresearchgate.net. This enamine is the key nucleophilic species that reacts with an electrophile.
A proposed organocatalytic cycle involving this compound would proceed as follows:
Enamine Formation: The secondary amine of this compound attacks the carbonyl carbon of a substrate (e.g., a ketone or aldehyde) to form a carbinolamine intermediate. Subsequent elimination of a water molecule yields a reactive enamine researchgate.net. The formation of this enamine is a critical step for catalysis nih.gov.
Nucleophilic Attack: The enamine, being significantly more nucleophilic than the starting carbonyl compound, attacks an electrophilic partner.
Hydrolysis and Catalyst Regeneration: The resulting intermediate is hydrolyzed to release the final product and regenerate the this compound catalyst, allowing it to enter a new catalytic cycle.
Computational studies, particularly using density functional theory (DFT), have been instrumental in elucidating the mechanisms, reactivities, and selectivities of such organocatalytic reactions nih.gov. Similar studies on this compound would be necessary to fully understand its potential catalytic behavior and the transition states involved.
Polymer Chemistry Applications
The bifunctional nature of this compound, possessing both a polymerizable aniline moiety and an allyl group, makes it a valuable monomer in polymer chemistry.
Monomer in Polymerization Reactions
This compound can be polymerized through different mechanisms, leveraging either the aniline ring or the allyl double bond.
Oxidative Polymerization: Like its parent compound 2-methoxyaniline, it can undergo chemical or electrochemical oxidative polymerization. This process typically involves the formation of radical cations and subsequent coupling to form a polyaniline-like chain. The oxidation of 2-methoxyaniline often results in the formation of both a water-soluble oligomer and an insoluble polymeric product nih.gov. The resulting polymer can exist in various forms, including thin films or micrometer-sized spherical particles nih.gov. Copolymers with aniline have also been synthesized and characterized scribd.com.
Allyl Group Polymerization: The allyl group provides a secondary route for polymerization, typically via free-radical mechanisms. This allows for its incorporation into polymer chains with other vinyl monomers.
The polymerization behavior of the related monomer, 2-methoxyaniline, provides insight into the potential characteristics of polymers derived from its N-allyl derivative.
| Polymerization Method | Oxidant/Initiator | Resulting Polymer Form | Key Findings | Reference |
|---|---|---|---|---|
| Chemical Oxidation | Ammonium (B1175870) Persulfate (APS) | Soluble oligomers and insoluble polymer | Can form thin films at an organic/aqueous interface or spherical particles in the aqueous phase. | nih.gov |
| Copolymerization with Aniline | Ammonium Persulfate (APS) | Copolymer powder | Copolymers show relatively poor solubility in chloroform; conductivity correlates with aniline content. | scribd.com |
| Composite Synthesis | Ammonium Persulfate (APS) in presence of Lignosulfonate | Porous composite material | Incorporation of lignosulfonate leads to porous surfaces, which can facilitate ion diffusion. | researchgate.net |
Incorporating N-Allyl-2-methoxyaniline into Polymer Backbones
The dual functionality of N-Allyl-2-methoxyaniline offers strategic advantages for designing complex polymer architectures.
Polyaniline Backbone with Pendant Allyl Groups: Through oxidative polymerization of the aniline ring, a polymer backbone structurally similar to poly(2-methoxyaniline) can be formed. In this architecture, the allyl groups remain as pendant functionalities along the polymer chain. These unreacted double bonds serve as sites for post-polymerization modification, such as cross-linking to form thermoset materials or for grafting other polymer chains.
Copolymerization via the Allyl Group: N-Allyl-2-methoxyaniline can act as a comonomer in radical polymerization with other monomers like styrenes, acrylates, or methacrylates. In this scenario, the allyl group is incorporated into the main polymer backbone, leaving the N-(2-methoxy-phenyl) group as the pendant side chain. This approach allows for the introduction of the specific electronic and chemical properties of the methoxyaniline moiety into a wide range of polymer systems.
This versatility enables the synthesis of functional polymers where properties such as conductivity, solubility, and reactivity can be precisely tuned by controlling the method of incorporation and the copolymer composition.
Synthesis and Reactivity of Advanced Derivatives of Allyl 2 Methoxy Phenyl Amine
Ring-Substituted Derivatives
The introduction of substituents onto the phenyl ring of Allyl-(2-methoxy-phenyl)-amine allows for the fine-tuning of its chemical properties. Halogenation and alkylation are common strategies to achieve this functionalization.
Synthesis of Halogenated and Alkyl-Substituted Analogues
The synthesis of halogenated and alkyl-substituted analogues of this compound typically involves a two-step process: the initial synthesis of the appropriately substituted 2-methoxyaniline (o-anisidine) followed by N-allylation.
Halogenation: The direct halogenation of 2-methoxyaniline can be achieved using various electrophilic halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane (CH2Cl2) to yield brominated 2-methoxyanilines. The regioselectivity of the halogenation is directed by the activating methoxy (B1213986) and amino groups, typically favoring substitution at the para and ortho positions relative to the amino group.
Alkylation: Friedel-Crafts alkylation of 2-methoxyaniline or its precursors can be employed to introduce alkyl groups onto the aromatic ring. However, this method can sometimes lead to polysubstitution and rearrangement products. A more controlled approach often involves the use of a pre-functionalized starting material.
N-Allylation: Once the desired substituted 2-methoxyaniline is obtained, N-allylation can be accomplished by reacting it with an allyl halide, such as allyl bromide, in the presence of a base like potassium carbonate (K2CO3) or triethylamine (Et3N) to neutralize the hydrohalic acid byproduct. A more sustainable approach involves the dehydrative monoallylation using allyl alcohol in the presence of a solid acid catalyst like zirconium dioxide supported tungsten oxide (WO3/ZrO2). This method offers high selectivity for the mono-allylated product. researchgate.netresearchgate.net
| Aniline (B41778) Derivative | Product | Yield (%) | Reference |
| Aniline | N-allylaniline | 85 | researchgate.net |
| 4-Methylaniline | N-allyl-4-methylaniline | 29 | researchgate.net |
| 2-Methylaniline | N-allyl-2-methylaniline | 54 | researchgate.net |
| 2,6-Dimethylaniline | N-allyl-2,6-dimethylaniline | 17 | researchgate.net |
| 4-Nitroaniline | N-allyl-4-nitroaniline | 25 | researchgate.net |
This table presents data for the monoallylation of various anilines to illustrate the general methodology and the influence of substituents on yield. Specific data for the N-allylation of substituted 2-methoxyanilines would require further experimental investigation.
Impact of Substituents on Reactivity and Electronic Properties
The nature and position of substituents on the phenyl ring significantly modulate the electronic environment and reactivity of the this compound molecule.
Electronic Effects: Electron-donating groups (EDGs), such as alkyl groups, increase the electron density of the aromatic ring and the nitrogen atom. This enhanced nucleophilicity can accelerate reactions involving electrophilic attack on the ring or the nitrogen. Conversely, electron-withdrawing groups (EWGs), like halogens or nitro groups, decrease the electron density, making the amine less nucleophilic and the aromatic ring less susceptible to electrophilic substitution. The methoxy group already present is a strong electron-donating group, and its influence will be modulated by any additional substituents.
Steric Effects: Substituents, particularly in the ortho position to the amino group, can introduce steric hindrance. This can impede the approach of reagents to the nitrogen atom, thereby slowing down N-substitution reactions. For instance, the lower yield observed in the N-allylation of 2,6-dimethylaniline compared to 2-methylaniline (see table above) can be attributed to increased steric hindrance around the nitrogen atom. researchgate.net
N-Substituted Derivatives
Further functionalization at the nitrogen atom of this compound leads to the formation of tertiary amines and amides, which are valuable building blocks in organic synthesis.
Preparation of Tertiary Amines and Amides
Tertiary Amines: The synthesis of tertiary amines from secondary amines like this compound can be achieved through N-alkylation. This typically involves reaction with an alkyl halide in the presence of a base to scavenge the resulting acid. google.com Microwave irradiation has been shown to accelerate this reaction in aqueous media. mdpi.comnih.gov Another approach is reductive amination, where the secondary amine is reacted with an aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride.
Amides: N-acylation of this compound provides the corresponding amides. This transformation is commonly carried out using acylating agents like acyl chlorides or acid anhydrides in the presence of a base, such as pyridine or triethylamine, to neutralize the acid byproduct.
A representative table for the N-alkylation of secondary amines to tertiary amines is provided below, illustrating the general conditions and yields for this type of transformation.
| Secondary Amine | Alkylating Agent | Base | Solvent | Yield (%) | Reference |
| Dibenzylamine | Benzyl bromide | K2CO3 | Acetonitrile | 95 | google.com |
| Piperidine | Ethyl iodide | K2CO3 | Acetonitrile | 92 | google.com |
| Morpholine | Propyl bromide | CsF-Celite | Acetonitrile | 88 | google.com |
This table provides general examples of N-alkylation of secondary amines. The specific conditions and yields for the N-alkylation of this compound would need to be determined experimentally.
Investigation of Steric and Electronic Effects of N-Substituents
The introduction of substituents on the nitrogen atom has profound steric and electronic consequences.
Steric Effects: The size of the N-substituent plays a crucial role in the reactivity of the molecule. Bulky N-alkyl or N-acyl groups can sterically hinder the approach of reagents to the nitrogen atom and the adjacent aromatic ring. This steric hindrance can influence the conformational preferences of the molecule and may direct the outcome of certain reactions. For example, in base-induced rearrangements of N-alkyl arylsulfonamides, the size of the N-alkyl group can determine the reaction pathway, with larger groups favoring rearrangement over cyclization due to steric hindrance. wikipedia.org
Electronic Effects: The electronic nature of the N-substituent alters the nucleophilicity of the nitrogen atom. N-alkyl groups are electron-donating and increase the basicity and nucleophilicity of the nitrogen. In contrast, N-acyl groups are strongly electron-withdrawing due to the resonance effect of the carbonyl group. This delocalization of the nitrogen lone pair onto the carbonyl oxygen significantly reduces the nucleophilicity and basicity of the amide nitrogen compared to the parent amine.
Allylic Chain Modifications
The allyl group in this compound is a reactive handle that can undergo a variety of chemical transformations, allowing for further elaboration of the molecular structure.
A prominent reaction of the allylic moiety in N-allyl aryl amines is the aza-Claisen rearrangement , which is analogous to the Claisen rearrangement of allyl aryl ethers. organic-chemistry.orgmasterorganicchemistry.comnih.gov This pericyclic reaction typically occurs upon heating and involves a princeton.eduprinceton.edu-sigmatropic shift of the allyl group from the nitrogen atom to the ortho position of the aromatic ring. The initial product is a dienone intermediate, which then tautomerizes to regenerate the aromaticity, yielding a 2-allyl-6-methoxyaniline derivative. If both ortho positions are blocked, the allyl group can migrate to the para position via a subsequent Cope rearrangement. masterorganicchemistry.com The reaction can also be catalyzed by Lewis acids to proceed under milder conditions.
Other potential modifications of the allylic double bond include:
Hydroboration-Oxidation: This two-step process can be used to convert the terminal alkene of the allyl group into a primary alcohol, providing a propanol side chain attached to the nitrogen.
Epoxidation: The double bond can be epoxidized using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles.
Allylic C-H Functionalization: Direct functionalization of the allylic C-H bonds can be achieved using transition metal catalysis, allowing for the introduction of various functional groups at the allylic position. emory.edu
The following table provides a conceptual overview of potential allylic chain modifications of this compound and the expected products.
| Reaction Type | Reagents | Expected Product |
| Aza-Claisen Rearrangement | Heat or Lewis Acid | 2-Allyl-6-methoxyaniline derivative |
| Hydroboration-Oxidation | 1. BH3-THF; 2. H2O2, NaOH | 3-((2-Methoxyphenyl)amino)propan-1-ol |
| Epoxidation | m-CPBA | (2-Methoxyphenyl)(oxiran-2-ylmethyl)amine |
This table outlines plausible transformations of the allylic chain based on established organic reactions. Specific experimental validation for this compound is required.
Synthesis of Homologated or Branched Allyl Derivatives
The synthesis of homologated or branched allyl derivatives from a parent N-allylaniline structure can be achieved through various modern organic chemistry methods. A particularly notable strategy is the direct functionalization of the allylic C-H bond.
Recent advancements have demonstrated that a dual-catalysis system, employing visible light and a cobalt catalyst, can achieve the direct allylic C-H amination of alkenes with free amines to produce branched allylic amines at room temperature. Current time information in Lane County, US. This method is significant as it allows for the formation of C-N bonds at the more sterically hindered position with high regioselectivity and chemoselectivity. Current time information in Lane County, US. The reaction proceeds under mild conditions, making it a valuable tool for creating complex amine structures. Current time information in Lane County, US. While this method is demonstrated on a range of alkenes and amines, its principles can be applied to the synthesis of branched derivatives starting from precursors related to this compound.
The general approach involves reacting an alkene with an amine in the presence of a photocatalyst and a cobalt catalyst. This forges a new C-N bond at an allylic position, effectively creating a branched derivative. Current time information in Lane County, US. The table below summarizes representative examples of this transformation, illustrating the scope and efficiency of forming branched allylic amines.
| Alkene Substrate | Amine Partner | Catalyst System | Yield (%) |
|---|---|---|---|
| Terminal Alkene | Primary Aliphatic Amine | Visible Light + Co Catalyst | Structurally confirmed by X-ray analysis |
| Terminal Alkene | Acyclic Secondary Amine | Visible Light + Co Catalyst | Synthetically useful yields |
| Terminal Alkene | N-heteroaryl amine (Pyrazole) | Visible Light + Co Catalyst | 63 |
| Terminal Alkene | N-heteroaryl amine (1H-benzotriazole) | Visible Light + Co Catalyst | 54 |
Other established methods for allylic amination, such as the Tsuji-Trost reaction, typically involve the reaction of an amine nucleophile with an allylic substrate that has a leaving group, often catalyzed by a palladium complex. This method provides a flexible route to a wide range of allylamine derivatives.
Stereochemical Influence of Allylic Modifications
The introduction of stereocenters into the allyl group of this compound can profoundly influence the stereochemical outcome of subsequent reactions. This concept, known as stereochemical control, is a cornerstone of modern asymmetric synthesis, as the spatial arrangement of atoms is critical to the properties of complex molecules. fiveable.me
When a chiral center is present on the allyl chain, any intramolecular cyclization or addition reaction will proceed via diastereomeric transition states. The energy difference between these transition states dictates the diastereoselectivity of the reaction. This is an example of substrate control, where the existing stereochemistry in a molecule influences the creation of new stereocenters.
The ability to control stereochemistry is crucial for synthesizing specific isomers of complex organic compounds. fiveable.me Strategies to achieve this include the use of chiral auxiliaries, chiral catalysts, or stereoselective reactions. fiveable.me For instance, the introduction of a chiral allylsilane derivative can afford products with a high degree of stereochemical control in reactions with electrophiles. nih.gov Research has shown that even remote substituents, such as a benzyloxy group on an allylsilane, can reverse the expected diastereoselectivity of cyclization reactions, highlighting the subtle yet powerful effects that control product formation. nih.gov
Furthermore, enantioselective methods can be used to create chiral derivatives from achiral precursors. An enantioselective oxidative cyclization of N-allyl carboxamides, using a chiral iodoarene catalyst, allows for the synthesis of highly enantioenriched oxazolines. chemrxiv.org This demonstrates that modifications to the nitrogen atom (e.g., forming an amide) can enable powerful asymmetric transformations that install chirality influenced by the allyl group's reactivity. Such strategies could be adapted to derivatives of this compound to generate optically active heterocyclic structures.
Cyclized Derivatives and Polycyclic Systems
This compound is a valuable precursor for the synthesis of complex nitrogen-containing heterocyclic and polycyclic systems. Intramolecular reactions that engage both the aromatic ring and the allyl group are powerful strategies for building molecular complexity.
A notable method for constructing polycyclic nitrogen heterocycles involves a palladium-catalyzed cascade reaction of N,2-diallylaniline derivatives. nih.govyoutube.com This transformation proceeds through a sequence of an alkene aminopalladation followed by an alkene carbopalladation. nih.govyoutube.com In this process, an intermediate palladium(aryl)(amido) complex undergoes intramolecular aminopalladation onto one of the allyl groups. The resulting alkylpalladium intermediate then undergoes a subsequent intramolecular carbopalladation onto the second allyl group, ultimately forming tricyclic, benzo-fused azabicyclo-octane structures after reductive elimination. nih.gov
This cascade reaction demonstrates that alkene insertion processes can be favored over simple C-N bond-forming reductive elimination by carefully tuning the catalyst system. nih.gov The table below outlines the scope of this cyclization cascade with various substituted diallylaniline derivatives.
| Substrate | Aryl Halide Partner | Product | Yield | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| N,2-diallylaniline | PhBr | Benzo-fused-1-azabicyclo[3.3.0]octane | Moderate | Moderate to Good |
| N-allyl-2-(but-3-enyl)aniline | PhBr | Benzo-fused-1-azabicyclo[4.3.0]nonane | Moderate to Good | Good |
| N-allyl-N-methyl-2-allylaniline | PhBr | Corresponding N-methyl derivative | Moderate | Moderate to Good |
In addition to palladium catalysis, other transition metals can be employed. Gold(I) catalysts have been shown to effectively catalyze the cycloisomerization of N-tethered 1,6-enynes to generate complex chiral polycyclic N-heterocycles with high enantioselectivity. Another approach involves the intramolecular cyclization of N-allyl propiolamides, which serves as an efficient route to highly substituted γ-lactams. scispace.com These varied methodologies underscore the versatility of the N-allyl aniline scaffold in the synthesis of diverse and complex cyclized derivatives.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes
The synthesis of N-substituted anilines is a cornerstone of organic chemistry, and the development of novel, efficient, and selective routes to produce Allyl-(2-methoxy-phenyl)-amine is a key area for future research. Current methods for the N-allylation of anilines often involve the use of allyl bromide in the presence of a base or a catalyst. tandfonline.com Another approach utilizes allyl alcohol, which is advantageous as the only byproduct is water. nih.govrsc.org
Future research will likely focus on overcoming the common challenge of over-allylation, where the secondary amine is further allylated to a tertiary amine. nih.govrsc.org The development of highly selective catalysts that favor monoallylation is a significant goal. nih.govrsc.org
Potential novel synthetic strategies could include:
Catalyst Innovation: The exploration of new catalytic systems is a primary avenue for innovation. While various catalysts have been used for the N-alkylation of anilines, researchgate.net the development of catalysts specifically optimized for the synthesis of this compound could lead to higher yields and selectivity. This includes the use of reusable solid catalysts, such as zirconium dioxide supported tungsten oxide, which has shown promise in the monoallylation of anilines. nih.govrsc.org
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. nih.gov Developing a continuous flow process for the synthesis of this compound could represent a significant advancement in its production. nih.gov
Alternative Allylating Agents: Research into alternative allylating agents beyond allyl bromide and allyl alcohol could uncover more efficient or environmentally friendly synthetic routes.
| Synthetic Approach | Key Features | Potential Advantages |
| Optimized Catalysis | Use of novel, highly selective catalysts. | Higher yields of the desired monoallylated product, reduced byproducts. |
| Continuous Flow Synthesis | Reaction performed in a continuous flow reactor. | Improved control over reaction parameters, enhanced safety, and scalability. |
| Alternative Reagents | Exploration of new allylating agents. | Potentially milder reaction conditions, improved atom economy, and novel reactivity. |
Exploration of New Catalytic Applications
While this compound is a product of synthesis, there is an emerging trend to explore the catalytic potential of such molecules themselves or their derivatives. The presence of both an allyl group and an aromatic amine moiety provides multiple sites for coordination with metal centers, suggesting potential applications in catalysis.
Future research in this area could investigate:
Ligand Development: The amine group can act as a ligand for transition metals. Modification of the basic structure of this compound could lead to the development of novel ligands for various catalytic transformations.
Organocatalysis: The amine functionality also opens the door to organocatalysis. Research could explore the potential of this compound and its derivatives to catalyze reactions such as aldol (B89426) condensations or Michael additions.
Precursors to Heterocyclic Catalysts: N-allylanilines are precursors to various nitrogen-containing heterocyclic compounds. researchgate.net These heterocycles, in turn, can be effective catalysts or ligands in a range of chemical reactions.
Advanced Materials Science Integration
The integration of this compound into advanced materials is a promising area for future exploration. The polymerizability of aniline (B41778) and its derivatives is well-documented, leading to the formation of conducting polymers with various applications. nih.govresearchgate.netrsc.orgmdpi.com
Emerging trends in this field include:
Monomer for Novel Polymers: The allyl group in this compound introduces a site for polymerization, which could lead to the synthesis of novel polymers with unique properties. The methoxy (B1213986) group on the phenyl ring can also influence the electronic and physical properties of the resulting polymer. mdpi.com Research on the polymerization of 2-methoxyaniline (o-anisidine) has shown that it can form both soluble oligomers and insoluble polymeric products. nih.gov
Copolymerization: this compound could be copolymerized with other monomers to create materials with tailored properties. For example, the copolymerization of o-anisidine (B45086) with aniline has been explored for creating corrosion-resistant coatings. researchgate.net
Functional Coatings and Films: Polymers derived from this compound could find applications as functional coatings, thin films, or in the fabrication of photoactive composite films. nih.govrsc.org The resulting polymers may exhibit interesting electrochemical and redox properties. mdpi.com
Theoretical Predictions for Undiscovered Reactivity
Computational chemistry provides powerful tools to predict the reactivity and properties of molecules, guiding experimental work and accelerating discovery. Theoretical studies on this compound can offer insights into its potential reactivity and applications.
Future research directions in this area include:
Reactivity Mapping: Density Functional Theory (DFT) can be used to investigate the molecular structure, electronic properties, and reactivity of this compound. Such studies, similar to those performed on o-anisidine, can help in understanding its frontier molecular orbitals, molecular electrostatic potential, and atomic charges, thereby predicting its behavior in chemical reactions. researchgate.net
Cycloaddition Reactions: The allyl group is a dienophile and can participate in cycloaddition reactions. Theoretical studies can predict the feasibility and stereoselectivity of such reactions, opening up new synthetic pathways to complex molecules. researchgate.net
Reaction Mechanism Elucidation: Computational studies can be employed to elucidate the mechanisms of known and potential reactions involving this compound, aiding in the optimization of reaction conditions and the design of more efficient synthetic routes.
Green Chemistry Innovations in its Chemical Transformations
The principles of green chemistry are increasingly important in chemical synthesis and manufacturing, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. unibo.itsphinxsai.comnih.govresearchgate.net
Future research on this compound will likely incorporate green chemistry principles in several ways:
Sustainable Synthesis: A major focus will be on developing greener synthetic routes. This includes the use of environmentally benign solvents (such as water), renewable starting materials, and energy-efficient processes. rsc.org The use of allyl alcohol as an allylating agent is a step in this direction, as it produces only water as a byproduct. nih.govrsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental principle of green chemistry. sphinxsai.com Future research will aim to improve the atom economy of the synthesis of this compound.
| Green Chemistry Principle | Application to this compound |
| Use of Renewable Feedstocks | Investigating the synthesis from bio-based sources of aniline and allyl alcohol. |
| Catalysis | Employing reusable and highly selective catalysts to minimize waste and energy consumption. |
| Benign Solvents | Developing synthetic routes that utilize water or other environmentally friendly solvents. |
| Atom Economy | Designing reactions that maximize the incorporation of starting materials into the final product. |
Q & A
Q. What are the common synthetic routes for Allyl-(2-methoxy-phenyl)-amine and its derivatives?
this compound derivatives are typically synthesized via condensation reactions between 2-methoxyaniline and allyl-substituted carbonyl compounds. For example:
- Imine formation : Reacting 2-methoxyaniline with ketones (e.g., 1-(4-tolyl)ethylidene) in dichloromethane under cooled conditions (253 K) yields Schiff base derivatives .
- Oxidative methods : Using m-chloroperbenzoic acid (m-CPBA) as an oxidizing agent for Baeyer-Villiger reactions to generate benzoxazine derivatives .
- Reductive amination : Employing reducing agents like sodium borohydride or lithium aluminum hydride to stabilize intermediates .
Q. What spectroscopic methods are used to characterize this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR identify tautomeric equilibria in solution (e.g., allyl vs. phenylallyl tautomers) and confirm regiochemistry .
- X-ray diffraction (XRD) : Resolves solid-state structures, revealing dominant tautomers stabilized by hydrogen bonding .
- High-resolution mass spectrometry (HRMS) : Validates molecular formulas and synthetic success .
Q. How can researchers assess the stability and storage conditions for this compound?
- Thermal stability : Differential scanning calorimetry (DSC) determines melting points and decomposition temperatures (e.g., derivatives melt between 62–87°C) .
- Long-term storage : Store as crystalline solids at -20°C under inert atmospheres to prevent oxidation or hydrolysis .
Advanced Research Questions
Q. How can tautomeric equilibria in this compound derivatives be experimentally analyzed?
- Variable-temperature NMR : Monitor H NMR signals at 100 MHz to detect interconversion between tautomers (e.g., exo-amino vs. imine forms) .
- XRD vs. solution studies : Crystallographic data often show a single tautomer (e.g., exo-amino form), while NMR reveals dynamic equilibria. DFT calculations (e.g., at B3LYP/6-31G* level) quantify energy differences (~35 kJ/mol between tautomers) .
Q. What computational approaches are used to study the electronic structure of this compound derivatives?
- Density functional theory (DFT) : Calculates electron distribution, HOMO-LUMO gaps, and tautomer stability. For example, DFT reveals that hydrogen bonding stabilizes the exo-amino tautomer in crystals .
- Molecular docking : Predicts binding interactions in biological systems (e.g., enzyme inhibition) .
Q. What strategies are employed to resolve contradictions between experimental data from different techniques?
Q. How is this compound utilized in asymmetric hydrogenation reactions?
- Chiral ligands : Derivatives like -(2-Methoxy-phenyl)-[1-(4-trifluoromethyl-phenyl)-ethylidene]-amine serve as substrates for phosphoramidite-ligand-catalyzed hydrogenation, achieving enantioselectivity in amine synthesis .
- Catalytic optimization : Screen solvents (e.g., THF, ethanol) and pressures (1–50 bar H) to enhance yield and stereocontrol .
Q. What role does this compound play in corrosion inhibition studies?
- Schiff base inhibitors : Derivatives like (4-nitro-benzylidene)-(2-methoxy-phenyl)-amine adsorb onto metal surfaces (e.g., aluminum), forming protective layers. Electrochemical impedance spectroscopy (EIS) shows >80% inhibition efficiency in 1 M HCl .
- Structure-activity relationships : Electron-withdrawing groups (e.g., -NO) enhance inhibition by increasing adsorption strength .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
